Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative synthesized via a multi-step route involving diazotization, sulfonylation, and coupling reactions. The compound features a thiophene core substituted with a methyl ester group at position 2, a 4-methylphenyl group at position 4, and a sulfamoyl linkage to a 3-chloro-4-fluorophenyl moiety at position 3 . Its structural characterization includes UV, IR, $^{1}\text{H}$ NMR, and $^{13}\text{C}$ NMR spectroscopy, confirming the regioselective formation of the sulfamoyl bridge and aromatic substituents. The compound’s design aligns with bioactive thiophene derivatives known for their pharmacological and agrochemical applications, particularly in sulfonylurea herbicide analogs .
Properties
IUPAC Name |
methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO4S2/c1-11-3-5-12(6-4-11)14-10-27-17(19(23)26-2)18(14)28(24,25)22-13-7-8-16(21)15(20)9-13/h3-10,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVIJRQNMFAKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been identified:
- Enzymatic Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in cellular processes. For instance, it may bind to the active sites of enzymes, blocking their function and thereby influencing pathways related to cell proliferation and apoptosis.
- Receptor Binding : It interacts with serotonin (5-HT) receptors, which could modulate neurotransmission and inflammatory responses.
- Biochemical Pathways : The compound exhibits anti-inflammatory properties by modulating the NF-κB signaling pathway, essential in cancer and inflammation.
Antitumor Activity
Research has demonstrated that this compound possesses notable antitumor activity across various cancer cell lines. The following table summarizes its effectiveness:
| Cell Line | IC50 (μg/mL) |
|---|---|
| HCT-116 (Colorectal Cancer) | 6.6 |
| HepG2 (Liver Cancer) | 4.9 |
| C6 (Rat Glioma) | 11.3 |
These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment by inhibiting tumor cell growth.
Antimicrobial and Antiprotozoal Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial and antiprotozoal activities:
- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
-
Antiprotozoal Activity : It exhibited significant activity against protozoan parasites:
- Trypanosoma cruzi : IC50 value of 0.37 µM, indicating superior potency compared to benznidazole.
- Giardia lamblia : High giardicidal activity with an IC50 of 10 nM, outperforming standard treatments like metronidazole.
Case Studies
Several studies have highlighted the efficacy of this compound in vivo:
- In Vivo Efficacy Against Trypanosomiasis : A study showed that treatment with the compound significantly reduced blood parasitemia in mice infected with Trypanosoma cruzi, showcasing its potential as a therapeutic agent against Chagas disease.
- Anticancer Studies : In comparative studies involving various cancer cell lines, the compound was found to induce apoptosis through modulation of the PI3K/AKT signaling pathway, often dysregulated in cancers.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene-2-carboxylate Derivatives
Crystallographic and Computational Studies
- Structural Analysis : SHELX software (e.g., SHELXL, SHELXS) has been widely used to refine crystal structures of similar sulfonamide-thiophene derivatives, enabling precise determination of bond lengths and angles critical for structure-activity relationships (SAR) .
- Molecular Docking : Computational studies on analogs suggest that the sulfamoyl bridge and aromatic substituents engage in hydrogen bonding and π-π stacking with target proteins, a feature likely shared by the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
